molecular formula C25H23N5O5S B2481949 Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 896677-62-6

Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2481949
CAS No.: 896677-62-6
M. Wt: 505.55
InChI Key: LPMKCWYANVFDBZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C25H23N5O5S and its molecular weight is 505.55. The purity is usually 95%.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate involves the reaction of several starting materials to form the final product. The synthesis pathway includes the protection of functional groups, formation of key intermediates, and deprotection of functional groups to yield the final product.", "Starting Materials": [ "Ethyl benzoate", "2-mercaptoacetamide", "6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-4-thiol", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Triethylamine (TEA)", "Dimethylformamide (DMF)", "Methanol (MeOH)", "Acetic acid (AcOH)", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of Ethyl benzoate using DCC and NHS to form Ethyl 2-(N-hydroxysuccinimide)benzoate", "Step 2: Protection of the amine group of 2-mercaptoacetamide using AcOH and TEA to form 2-(acetylamino)ethanethiol", "Step 3: Reaction of 2-(acetylamino)ethanethiol with 6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-4-thiol in DMF to form 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)ethanethiol", "Step 4: Deprotection of the carboxylic acid group of Ethyl 2-(N-hydroxysuccinimide)benzoate using MeOH and AcOH to form Ethyl 2-amino benzoate", "Step 5: Reaction of Ethyl 2-amino benzoate with 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)ethanethiol in DMF using DCC and TEA to form Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate", "Step 6: Deprotection of the amine group of 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate using AcOH and TEA to yield the final product, Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate" ] }

CAS No.

896677-62-6

Molecular Formula

C25H23N5O5S

Molecular Weight

505.55

IUPAC Name

ethyl 2-[[2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C25H23N5O5S/c1-4-35-24(33)16-12-8-9-13-17(16)26-18(31)14-36-22-19-21(29(2)25(34)30(3)23(19)32)27-20(28-22)15-10-6-5-7-11-15/h5-13H,4,14H2,1-3H3,(H,26,31)

InChI Key

LPMKCWYANVFDBZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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